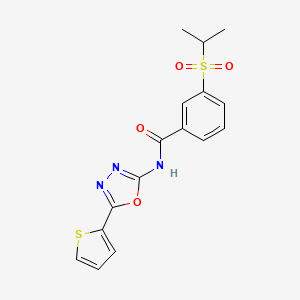
3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 1020977-86-9) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This compound features a complex structure that includes a benzamide core substituted with an isopropylsulfonyl group and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety, which are known to enhance biological interactions.
The molecular formula of this compound is C17H17N3O4S2, with a molecular weight of 391.5 g/mol. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1020977-86-9 |
| Molecular Formula | C17H17N3O4S2 |
| Molecular Weight | 391.5 g/mol |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of oxadiazole compounds exhibit broad-spectrum antibacterial properties. Specifically, studies have highlighted the efficacy of compounds similar to this compound against Neisseria gonorrhoeae , a significant Gram-negative pathogen associated with antibiotic resistance .
In vitro studies have demonstrated that related oxadiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium . These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
The proposed mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways. The oxadiazole moiety is believed to play a crucial role in binding to target proteins within bacterial cells, disrupting their function and leading to cell death .
Study 1: Antibacterial Efficacy
A study conducted on various oxadiazole derivatives, including those structurally similar to this compound, reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values against pathogens such as E. coli and P. aeruginosa , revealing that certain derivatives exhibited comparable efficacy to traditional antibiotics like ampicillin .
Study 2: Toxicity Assessment
Another investigation assessed the toxicity of this compound using zebrafish embryos as a model organism. The results indicated that while the compound exhibited potent antimicrobial activity, it also displayed acceptable levels of cytotoxicity at therapeutic concentrations, indicating its potential for further development in clinical applications .
Propiedades
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10(2)25(21,22)12-6-3-5-11(9-12)14(20)17-16-19-18-15(23-16)13-7-4-8-24-13/h3-10H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXQFTSFTRGBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














